molecular formula C8H10N2O2 B13987314 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone

1-(5-Amino-2-methoxy-3-pyridinyl)ethanone

Cat. No.: B13987314
M. Wt: 166.18 g/mol
InChI Key: MXKPXDOPVDMWLP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxy-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes One common method involves the reaction of 2-methoxypyridine with an appropriate aminating agent to introduce the amino group at the 5-positionThe reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like acetyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Amino-2-methoxy-3-pyridinyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The ethanone group may also participate in covalent bonding or other interactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(5-amino-2-methoxypyridin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,9H2,1-2H3

InChI Key

MXKPXDOPVDMWLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)N)OC

Origin of Product

United States

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